molecular formula C15H24O5 B052403 (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester CAS No. 118375-00-1

(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester

Cat. No.: B052403
CAS No.: 118375-00-1
M. Wt: 284.35 g/mol
InChI Key: HWPXRWQACGTDLL-WRWGMCAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its hexahydro and hydroxy functionalities, along with a spiro linkage between a dioxane and a pentalene ring system. The presence of multiple chiral centers adds to its stereochemical complexity, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, such as chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of stereoselective synthesis. Its chiral centers make it an excellent model for studying stereochemistry in biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its activity as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and dioxane derivatives. Examples are:

Uniqueness

What sets (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb apart is its specific stereochemistry and the presence of both dioxane and pentalene ring systems. This unique combination of features makes it a valuable compound for research and industrial applications.

Properties

CAS No.

118375-00-1

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

methyl (1'R,2'R,3'aR,6'aS)-2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate

InChI

InChI=1S/C15H24O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-12,16H,4-8H2,1-3H3/t9-,10+,11-,12-/m1/s1

InChI Key

HWPXRWQACGTDLL-WRWGMCAJSA-N

Isomeric SMILES

CC1(COC2(C[C@H]3C[C@H]([C@@H]([C@H]3C2)C(=O)OC)O)OC1)C

SMILES

CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C

Canonical SMILES

CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C

Synonyms

[3’aS-(3’aα,4’α,5’β,6’aα)]-Hexahydro-5’-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylic Acid Methyl Ester

Origin of Product

United States

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